molecular formula C24H26N2O2 B501222 1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline

1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline

Cat. No.: B501222
M. Wt: 374.5g/mol
InChI Key: NQGDGMFJQAWNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is an organic compound that features a cyclohexane ring bonded to two indoline moieties through carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with indoline under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the carbonyl-indoline bonds. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of renewable resources and green chemistry principles is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The indoline moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedicarboxylic acid: A precursor in the synthesis of 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.

    Indoline: The parent compound of the indoline moieties in 1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline.

    1,4-Cyclohexanedimethanol: Another compound with a cyclohexane core, used in polymer synthesis.

Uniqueness

1,1’-(1,4-Cyclohexanediyldicarbonyl)diindoline is unique due to its dual indoline structure connected through a cyclohexane ring with carbonyl linkages. This structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5g/mol

IUPAC Name

[4-(2,3-dihydroindole-1-carbonyl)cyclohexyl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H26N2O2/c27-23(25-15-13-17-5-1-3-7-21(17)25)19-9-11-20(12-10-19)24(28)26-16-14-18-6-2-4-8-22(18)26/h1-8,19-20H,9-16H2

InChI Key

NQGDGMFJQAWNND-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54

Canonical SMILES

C1CC(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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